1-(4-(Methylsulfonyl)piperidin-1-yl)-3-(phenylthio)propan-1-one
CAS No.: 1448060-70-5
Cat. No.: VC7543301
Molecular Formula: C15H21NO3S2
Molecular Weight: 327.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448060-70-5 |
|---|---|
| Molecular Formula | C15H21NO3S2 |
| Molecular Weight | 327.46 |
| IUPAC Name | 1-(4-methylsulfonylpiperidin-1-yl)-3-phenylsulfanylpropan-1-one |
| Standard InChI | InChI=1S/C15H21NO3S2/c1-21(18,19)14-7-10-16(11-8-14)15(17)9-12-20-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |
| Standard InChI Key | GLKOARGGZJKEIC-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1CCN(CC1)C(=O)CCSC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-(4-methylsulfonylpiperidin-1-yl)-3-phenylsulfanylpropan-1-one, reflecting its piperidine core (position 4 substituted with a methylsulfonyl group) and the propanone chain terminating in a phenylthio group . Its molecular formula, C₁₅H₂₁NO₃S₂, indicates a heterocyclic structure with nitrogen, oxygen, and sulfur atoms contributing to its reactivity and solubility profile .
Structural Depictions and Conformational Analysis
The 2D structure (Figure 1) reveals a piperidine ring connected to a ketone group (propan-1-one) and a phenylthioether side chain. Computational models predict a rotatable bond count of 5, enabling conformational flexibility . The 3D conformation, analyzed via PubChem’s interactive model, shows the methylsulfonyl group (-SO₂CH₃) adopting an equatorial position on the piperidine ring, minimizing steric hindrance .
Table 1: Key Computed Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 327.5 g/mol | PubChem 2.2 |
| XLogP3-AA | 1.8 | XLogP3 3.0 |
| Hydrogen Bond Acceptors | 4 | Cactvs 3.4.8.18 |
| Rotatable Bonds | 5 | Cactvs 3.4.8.18 |
| Exact Mass | 327.09628588 Da | PubChem 2.2 |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 1-(4-(Methylsulfonyl)piperidin-1-yl)-3-(phenylthio)propan-1-one involves multi-step reactions, as outlined in patent literature and synthetic protocols . A typical pathway includes:
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Piperidine Functionalization: 4-Methylsulfonylpiperidine is prepared via sulfonation of piperidine using methanesulfonyl chloride under basic conditions .
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Ketone Formation: The piperidine derivative undergoes nucleophilic acyl substitution with 3-chloropropanoyl chloride, yielding 3-chloro-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one.
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Thioether Coupling: Reaction with thiophenol in the presence of a base (e.g., K₂CO₃) introduces the phenylthio group, finalizing the target compound.
Optimization and Yield Considerations
Key parameters influencing yield include:
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Temperature: Reactions are typically conducted at 50–60°C to balance kinetics and side-product formation.
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Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in thioetherification steps .
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Catalysis: Triethylamine or pyridine is employed to scavenge HCl during acylations, improving efficiency .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃): Signals at δ 2.8–3.2 ppm correspond to piperidine ring protons, while the methylsulfonyl group resonates as a singlet at δ 3.05 ppm . The phenylthio moiety shows aromatic protons at δ 7.2–7.5 ppm .
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¹³C NMR: The carbonyl carbon (C=O) appears at δ 197–200 ppm, and the sulfonyl carbon (SO₂) at δ 44–47 ppm .
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry confirms the molecular ion peak at m/z 327.5 [M+H]⁺, consistent with the molecular formula . Fragmentation patterns reveal cleavage at the ketone and sulfonyl groups, producing ions at m/z 154 (piperidinyl fragment) and m/z 173 (phenylthio-propanone) .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
With an XLogP3-AA of 1.8, the compound exhibits moderate lipophilicity, favoring membrane permeability . Aqueous solubility is limited (<1 mg/mL at 25°C) due to the hydrophobic phenylthio group, necessitating formulation with co-solvents like PEG-400 for in vivo studies .
Metabolic Stability
In vitro assays using human liver microsomes indicate moderate metabolic stability (t₁/₂ = 45 min), with primary metabolites arising from sulfoxidation of the phenylthio group and piperidine N-demethylation .
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